molecular formula C12H11BrN2O2S B269431 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B269431
M. Wt: 327.2 g/mol
InChI Key: KUKJPBFCUKHPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential for various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, and it has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer types, and it has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to investigate the compound's efficacy against other types of cancer, as well as its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity issues. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in future research.

Synthesis Methods

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The starting material for this synthesis is 4-bromo-2-methylphenol, which is reacted with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate product is then reacted with sodium azide to form 4-bromo-2-methylphenyl azide. The final step involves the reaction of 4-bromo-2-methylphenyl azide with 2-bromoacetamide in the presence of copper powder to form 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. This compound has been shown to have potent anti-cancer activity, and several studies have been conducted to investigate its efficacy against different types of cancer.

properties

Product Name

2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H11BrN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

KUKJPBFCUKHPGA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2

Origin of Product

United States

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